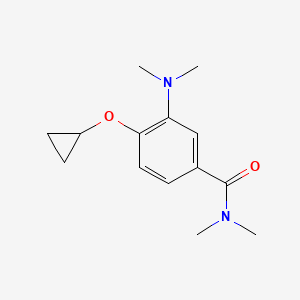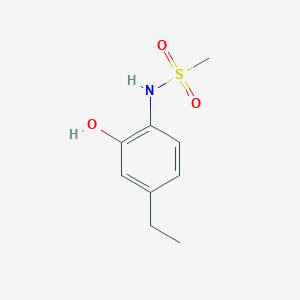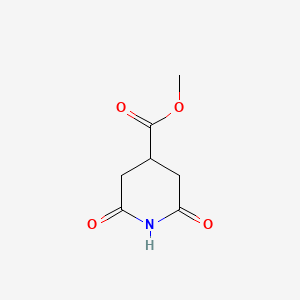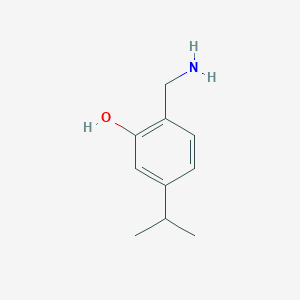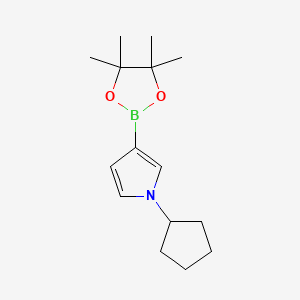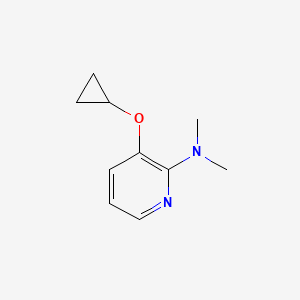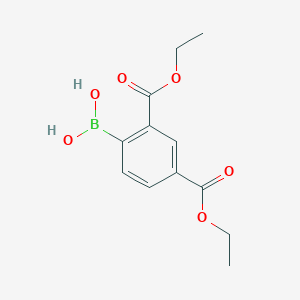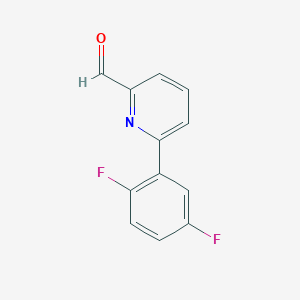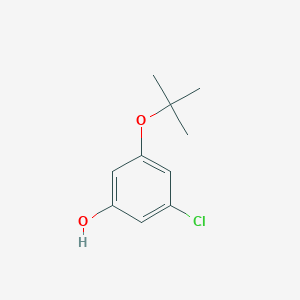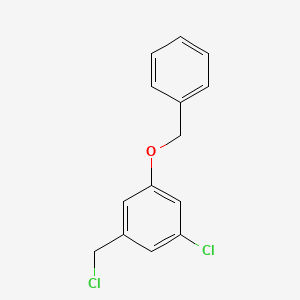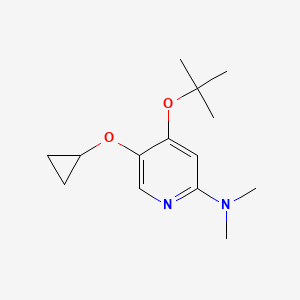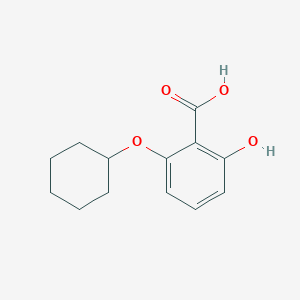
2-(Cyclohexyloxy)-6-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclohexyloxy)-6-hydroxybenzoic acid is an organic compound with a unique structure that combines a cyclohexyl group with a benzoic acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexyloxy)-6-hydroxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 6-hydroxybenzoic acid with cyclohexanol in the presence of a dehydrating agent, such as sulfuric acid, to form the desired ester. The reaction typically requires heating under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclohexyloxy)-6-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of cyclohexyloxybenzoic acid derivatives.
Reduction: Formation of cyclohexyloxybenzyl alcohol.
Substitution: Formation of halogenated cyclohexyloxybenzoic acids.
Applications De Recherche Scientifique
2-(Cyclohexyloxy)-6-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Cyclohexyloxy)-6-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Cyclohexyloxy)acetic acid
- 6-Hydroxybenzoic acid
- Cyclohexanol derivatives
Uniqueness
2-(Cyclohexyloxy)-6-hydroxybenzoic acid is unique due to its combination of a cyclohexyl group with a benzoic acid derivative, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C13H16O4 |
|---|---|
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
2-cyclohexyloxy-6-hydroxybenzoic acid |
InChI |
InChI=1S/C13H16O4/c14-10-7-4-8-11(12(10)13(15)16)17-9-5-2-1-3-6-9/h4,7-9,14H,1-3,5-6H2,(H,15,16) |
Clé InChI |
YGASAJMSHHFNNV-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)OC2=CC=CC(=C2C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


